![molecular formula C9H13NO2 B13274424 {5-[(Cyclopropylamino)methyl]furan-2-yl}methanol](/img/structure/B13274424.png)
{5-[(Cyclopropylamino)methyl]furan-2-yl}methanol
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Overview
Description
- It appears as a white to pale yellow solid, soluble in water and organic solvents. It exhibits weak basic properties.
- In the laboratory, it serves as a biologically active compound and finds applications in organic synthesis.
5-[(Cyclopropylamino)methyl]furan-2-yl methanol: is an organic compound.
Preparation Methods
- The compound can be synthesized using various chemical routes, and specific methods are available in the literature.
- Unfortunately, I don’t have access to specific synthetic pathways, but you can refer to scientific literature for detailed procedures.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type and are context-dependent.
- Major products formed would vary based on the reaction conditions.
5-[(Cyclopropylamino)methyl]furan-2-yl methanol: participates in several organic reactions:
Scientific Research Applications
- This compound has diverse applications:
Organic Synthesis: It serves as a catalyst or active reagent in various organic transformations.
Biological Studies: Researchers explore its effects on biological systems.
Medicine: Investigating potential therapeutic applications.
Industry: It may find use in specialty chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- Molecular targets and pathways involved would require further investigation.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds, but you can explore related furan derivatives in the literature.
Remember, safety precautions are crucial when handling this compound. Always follow proper protocols and protective measures.
Biological Activity
The compound {5-[(Cyclopropylamino)methyl]furan-2-yl}methanol is a furan derivative with potential biological activities that have been the focus of recent research. Its unique structure, featuring a cyclopropylamino group, suggests diverse interactions with biological targets, making it a candidate for pharmaceutical applications. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C10H13N\O
- Molecular Weight: 165.22 g/mol
The presence of the furan ring contributes to its reactivity and interaction with various biological systems. The cyclopropyl group may enhance its ability to penetrate biological membranes and interact with specific enzymes or receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to furan derivatives. For instance, methanolic extracts containing similar structural motifs have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . Although specific data on this compound is limited, the structural similarities suggest that it may exhibit comparable activity.
Anticancer Properties
The anticancer potential of furan derivatives has been explored in various studies. For example, compounds with furan rings have shown cytotoxic effects against cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Given the structural characteristics of this compound, it is plausible that similar mechanisms could be at play.
The proposed mechanism of action for compounds like this compound generally involves:
- Enzyme Inhibition: Interaction with enzymes critical for cellular metabolism or signaling pathways.
- Receptor Modulation: Binding to specific receptors that regulate physiological responses.
- Cell Cycle Interference: Inducing cell cycle arrest in cancer cells, leading to increased apoptosis rates.
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various furan derivatives, it was found that compounds with similar structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 8 | E. coli |
Compound B | 16 | S. aureus |
This compound | TBD | TBD |
Study 2: Anticancer Activity
A recent investigation into furan-based compounds revealed that several derivatives exhibited significant cytotoxicity against lung cancer cell lines. The study employed MTT assays to assess cell viability post-treatment with varying concentrations of the compounds .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound C | 15 | A549 |
Compound D | 25 | HeLa |
This compound | TBD | TBD |
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[5-[(cyclopropylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c11-6-9-4-3-8(12-9)5-10-7-1-2-7/h3-4,7,10-11H,1-2,5-6H2 |
InChI Key |
NPCXDLUUXLDBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)CO |
Origin of Product |
United States |
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